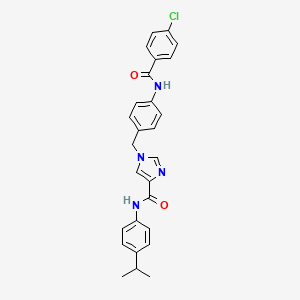
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline, also known as MMB, is a chemical compound that has been widely used in scientific research. It is a type of fluorescent dye that can be used to label and visualize molecules in biological systems.
Applications De Recherche Scientifique
Polymerization Mechanisms
The study of polymerization mechanisms, particularly focusing on benzoxazine monomers, has been a significant area of research. These monomers, synthesized via condensation reactions involving phenols, anilines, and formaldehyde, exhibit unique polymerization behaviors. The presence of methylol groups in these monomers accelerates ring-opening polymerization, leading to materials with enhanced thermal and mechanical properties. This is crucial for developing advanced polymers with specific functionalities and improved performance characteristics (Baqar et al., 2012).
Antimicrobial Activity
Another research direction involves the synthesis of novel chemical entities using benzoxazole derivatives, aimed at exploring their potential antimicrobial activities. For instance, the development of quinazolinone derivatives incorporating benzoxazole units has shown promising antimicrobial properties. This approach not only contributes to the discovery of new therapeutic agents but also enhances our understanding of the structural attributes contributing to antimicrobial efficacy (Habib et al., 2013).
Catalytic Applications
In catalysis, the regioselective Rh(III)-catalyzed C-H amidation of aniline derivatives, utilizing benzoxazole as a directing group, exemplifies the integration of benzoxazole scaffolds in synthesizing complex organic molecules. This method highlights the solvent-controlled synthesis of diamine and benzimidazole derivatives, demonstrating the versatility of benzoxazole compounds in facilitating selective and efficient chemical transformations (Khake & Chatani, 2020).
Antiprotozoal and Antimicrobial Agents
Benzoxazole derivatives have been extensively investigated for their biological activities, including antiprotozoal and antimicrobial effects. The synthesis of benzoxazolyl aniline derivatives has led to compounds showing significant inhibitory activities against various protozoal and microbial species. These studies contribute to the ongoing search for new therapeutic agents against infectious diseases, underscoring the potential of benzoxazole compounds in medicinal chemistry (Abdelgawad et al., 2021).
Advanced Material Applications
The development of advanced materials, such as shape-memory polybenzoxazines, represents another vital application area. The synthesis of siloxane-containing benzoxazines and their polymerization to yield polybenzoxazines with temperature-responsive shape-memory behavior highlights the role of benzoxazole derivatives in creating functional materials for various technological applications. These materials exhibit excellent shape fixity and recovery ratios, essential for applications in smart textiles, actuators, and sensors (Liu et al., 2016).
Propriétés
IUPAC Name |
2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-7-13-14(8-9)18-15(17-13)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCAPZALPNDHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2723860.png)

![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2723871.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723873.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)



![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)
![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)